molecular formula C3H5N3O3 B1623796 ((Aminocarbonyl)hydrazono)acetic acid CAS No. 928-73-4

((Aminocarbonyl)hydrazono)acetic acid

Cat. No.: B1623796
CAS No.: 928-73-4
M. Wt: 131.09 g/mol
InChI Key: QZSYGBNBQHRGKK-ORCRQEGFSA-N
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Description

((Aminocarbonyl)hydrazono)acetic acid: is a chemical compound with the molecular formula C3H5N3O3 It is known for its unique structure, which includes an aminocarbonyl group and a hydrazono group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: ((Aminocarbonyl)hydrazono)acetic acid can be synthesized through several methods. One common synthetic route involves the reaction of semicarbazide hydrochloride with glyoxylic acid. The reaction is typically carried out in the presence of sodium acetate in water, and the mixture is stirred for about 2.5 hours . This method yields the desired product with a good yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis from semicarbazide hydrochloride and glyoxylic acid can be scaled up for larger production. The use of continuous flow synthesis techniques can also be explored to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: ((Aminocarbonyl)hydrazono)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the hydrazono group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: ((Aminocarbonyl)hydrazono)acetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, making it useful in studying enzyme mechanisms and protein interactions .

Medicine: this compound has potential applications in medicinal chemistry. It is explored for its antimicrobial and anticancer properties. Researchers are investigating its ability to inhibit specific enzymes and pathways involved in disease processes .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of ((aminocarbonyl)hydrazono)acetic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. It can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: Its ability to participate in multiple types of chemical reactions and its diverse applications in research and industry set it apart from other similar compounds .

This detailed article provides a comprehensive overview of ((aminocarbonyl)hydrazono)acetic acid, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2E)-2-(carbamoylhydrazinylidene)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O3/c4-3(9)6-5-1-2(7)8/h1H,(H,7,8)(H3,4,6,9)/b5-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSYGBNBQHRGKK-ORCRQEGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N/NC(=O)N)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928-73-4
Record name ((Aminocarbonyl)hydrazono)acetic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC44321
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44321
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(aminocarbonyl)hydrazono]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.985
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ((AMINOCARBONYL)HYDRAZONO)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAB9N7V9ZA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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